

AL-3138 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AL-3138

Cat. No.: B1665200 Get Quote

In-depth Technical Guide: AL-3138

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-3138 is a potent and selective antagonist of the prostaglandin F2 α (PGF2 α) receptor, also known as the FP prostanoid receptor. As a synthetic analog of PGF2 α , specifically 11-deoxy-16-fluoro PGF2 α , **AL-3138** serves as a critical pharmacological tool for investigating the physiological and pathological roles of the FP receptor. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to **AL-3138**, intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Properties and Data

AL-3138 is a structurally modified prostaglandin analog. Its chemical identity and key properties are summarized in the table below.



Property	Value	
Chemical Name	11-deoxy-16-fluoro prostaglandin F2α	
CAS Number	64603-03-8[1][2][3]	
Molecular Formula	C20H33FO4	
Molecular Weight	356.47 g/mol [2]	
Solubility	While specific quantitative data for AL-3138 is not readily available, prostaglandin F2α and its analogs are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).	
Stability and Storage	For optimal stability, AL-3138 should be stored as a solid at -20°C. If a stock solution is prepared, it is recommended to aliquot the solution and store it at -20°C. Solutions are generally stable for up to one month under these conditions. Prostaglandin analogs can be unstable in aqueous solutions.[1]	

Mechanism of Action

AL-3138 functions as a selective antagonist at the FP prostanoid receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

AL-3138 competitively binds to the FP receptor, thereby preventing the binding of PGF2 α and subsequent activation of this signaling pathway. Its primary mechanism is the antagonism of FP prostanoid receptor-mediated inositol phosphate generation.[1]

Signaling Pathway Diagram





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Caption: FP Prostanoid Receptor Signaling Pathway.

Pharmacological Data

The pharmacological profile of **AL-3138** has been characterized in several in vitro systems. The following tables summarize the key quantitative data from studies using A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts.[1]

Table 1: Agonist and Antagonist Potency of AL-3138

Cell Line	Parameter	Value (nM)
A7r5	EC50 (Agonist)	72.2 ± 17.9
K _i (Antagonist vs. Fluprostenol)	296 ± 17	
K _e (Antagonist vs. Fluprostenol)	182 ± 44	
Swiss 3T3	EC50 (Agonist)	20.5 ± 2.8

EC₅₀: Half maximal effective concentration. K_i: Inhibitory constant. K_e: Equilibrium dissociation constant.

Table 2: Efficacy and Binding Affinity of AL-3138



Cell Line / Assay	Parameter	Value
A7r5	E _{max} (Agonist)	37%
Swiss 3T3	E _{max} (Agonist)	33%
[³H]PGF2α Binding	IC50	312 ± 95 nM

Emax: Maximum effect. IC50: Half maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **AL-3138**.

Cell Culture

A7r5 Rat Thoracic Aorta Smooth Muscle Cells:

- Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin).
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6.

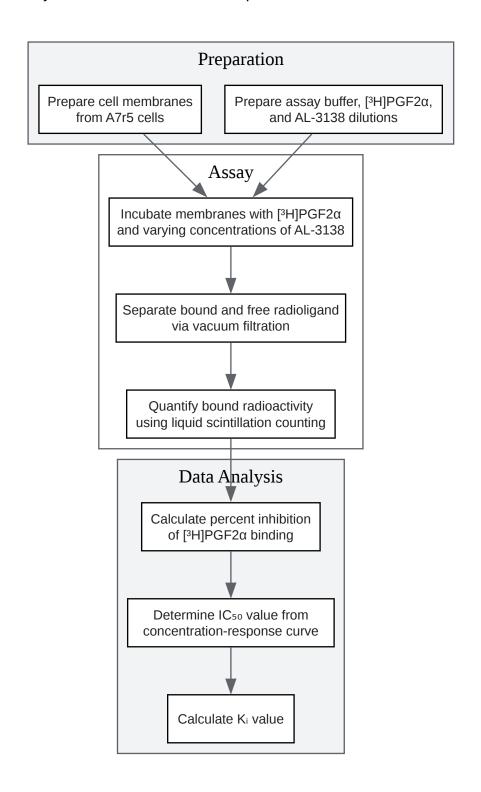
Swiss 3T3 Fibroblasts:

- Medium: DMEM supplemented with 10% calf serum and antibiotics.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Cells are passaged every 3-4 days before reaching confluency to maintain their contact inhibition properties.

Radioligand Binding Assay ([³H]PGF2α)



This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of **AL-3138** for the FP receptor.



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Caption: Radioligand Binding Assay Workflow.

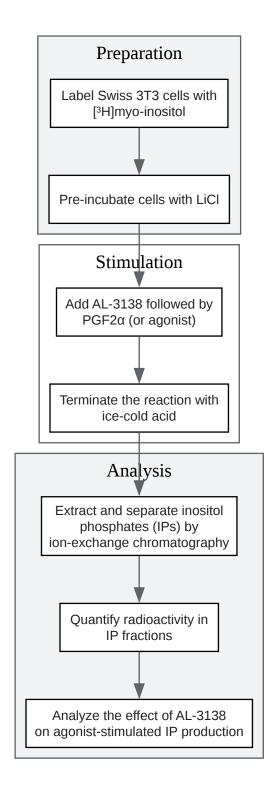
Detailed Methodology:

- Membrane Preparation: A7r5 cells are grown to confluency, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
- Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.
- Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [3H]PGF2α (e.g., 2-5 nM) and a range of concentrations of **AL-3138**. Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α (e.g., 10 μM).
- Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data. The K₁ value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay

This protocol describes a method to measure the effect of **AL-3138** on PGF2 α -stimulated inositol phosphate production.





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Caption: Phosphoinositide Turnover Assay Workflow.

Detailed Methodology:



- Cell Labeling: Swiss 3T3 cells are seeded in multi-well plates and incubated with a medium containing [3H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
- Pre-incubation: The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl, e.g., 10 mM) for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Stimulation: The cells are pre-treated with varying concentrations of **AL-3138** for a defined time before being stimulated with a fixed concentration of PGF2α or another FP receptor agonist.
- Termination and Extraction: The reaction is stopped by the addition of a cold acid solution (e.g., trichloroacetic acid or perchloric acid). The cells are scraped, and the aqueous and lipid phases are separated.
- Inositol Phosphate Separation: The aqueous extract containing the inositol phosphates is neutralized and applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Inositol phosphates (IP1, IP2, IP3) are sequentially eluted with increasing concentrations of ammonium formate/formic acid.
- Quantification: The radioactivity in each eluted fraction is determined by liquid scintillation counting.
- Data Analysis: The amount of [3H]inositol phosphates produced in response to the agonist in the presence and absence of **AL-3138** is calculated to determine the antagonist potency.

Conclusion

AL-3138 is a valuable pharmacological probe for elucidating the roles of the FP prostanoid receptor in various biological systems. Its selectivity and well-characterized antagonist properties make it an essential tool for in vitro and in vivo studies. This technical guide provides core information and methodologies to facilitate further research and drug development efforts targeting the PGF2 α signaling pathway.



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- To cite this document: BenchChem. [AL-3138 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665200#al-3138-cas-number-and-chemical-properties]

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